7-(2,4-dimethoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(2,4-Dimethoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core. Its structure includes a 2,4-dimethoxyphenyl substituent at position 7 and a methyl group at position 2.
Properties
IUPAC Name |
11-(2,4-dimethoxyphenyl)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-10-19-17-18-9-12-13(22(17)20-10)6-7-21(16(12)23)14-5-4-11(24-2)8-15(14)25-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKJRWZOXLCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2,4-dimethoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrimidine class, which is known for its potential therapeutic applications including anticancer, antimicrobial, and antiviral activities.
- Molecular Formula : C17H15N5O3
- Molecular Weight : 337.33 g/mol
- CAS Number : 1158403-27-0
- Density : 1.43 g/cm³ (predicted)
- pKa : 1.26 (predicted)
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of triazolopyrimidine derivatives against various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), HL60 (leukemia), MGC-803 (gastric cancer), EC 109 (esophageal cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
- Mechanism of Action : These compounds have been shown to induce G0/G1 phase arrest and apoptosis in cancer cells. Specifically, the triazolopyrimidine derivatives exhibit cytotoxicity comparable to standard anticancer drugs such as cisplatin .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties , particularly against Gram-positive bacteria:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.
- Efficacy : The antimicrobial activity was noted to be comparable to that of standard antibiotics, with specific effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Antiviral Activity
Triazolopyrimidines have been explored for their potential as antiviral agents , particularly against HIV and coronaviruses such as SARS-CoV-2. The structural similarity of these compounds to purine bases suggests they may inhibit viral replication through mechanisms involving nucleic acid synthesis interference .
Study 1: Anticancer Efficacy
In a study evaluating the antiproliferative activity of triazolopyrimidine derivatives:
- Methodology : Cell viability was assessed using the MTT assay.
- Results : The compounds exhibited IC50 values in the low micromolar range across multiple cancer cell lines, indicating potent anticancer activity.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties:
- Methodology : Disk diffusion and broth microdilution methods were used to determine the minimum inhibitory concentration (MIC).
- Findings : The tested compound showed significant inhibition against both planktonic cells and biofilms of bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-(2,4-dimethoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one with analogs sharing the pyrido-triazolo-pyrimidinone scaffold but differing in substituents. Key parameters include molecular weight, substituent positions, and inferred physicochemical or biological properties.
Key Observations:
Substituent Effects on Solubility :
- Methoxy groups (target compound) are associated with higher solubility compared to hydrophobic groups like phenyl or methylsulfanyl .
- Fluorine (3-fluorophenyl analog) introduces polarity but may reduce bioavailability due to strong electronegativity .
Synthetic Considerations: The target compound’s 2,4-dimethoxyphenyl group likely requires protective strategies during synthesis to avoid demethylation, as seen in analogous triazolo-pyrimidinone syntheses . Methylsulfanyl and furylmethyl substituents () are synthesized via nucleophilic substitution or condensation, differing from the methoxy group’s oxidative stability .
Dimethylaminopropyl substituents () may confer cationic character, impacting cellular uptake .
Q & A
Q. Key reagents :
- Catalysts : APTS (3-Aminopropyltriethoxysilane) for one-pot reactions .
- Solvents : DMF for high-temperature reactions, ethanol for recrystallization .
Basic: How can the solubility of this compound be optimized for in vitro assays?
Answer:
Solubility is influenced by substituent polarity:
- Hydrophobic groups (e.g., 2,4-dimethoxyphenyl) reduce aqueous solubility.
- Polar moieties (e.g., triazole) enhance solubility in polar solvents like DMSO or ethanol-water mixtures .
Q. Optimization strategies :
Use co-solvents (e.g., 10% DMSO in PBS).
Synthesize analogs with hydrophilic substituents (e.g., hydroxyl groups) while retaining bioactivity .
Basic: What techniques are recommended for structural characterization?
Answer:
- NMR spectroscopy : H and C NMR to confirm substituent positions and ring fusion .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation for target interaction studies .
Example : In H NMR, the methoxy protons (2,4-dimethoxyphenyl) appear as singlets at δ 3.8–4.0 ppm .
Advanced: How can researchers resolve contradictions in NMR spectral data?
Answer:
Contradictions often arise from tautomerism or impurities. Mitigation steps:
Advanced NMR techniques : Use HSQC/HMBC to assign ambiguous proton-carbon correlations .
Dynamic NMR : Analyze temperature-dependent shifts to identify tautomeric forms .
Comparative analysis : Cross-reference with computational predictions (e.g., DFT-based chemical shift calculations) .
Advanced: What in silico methods predict biological targets for this compound?
Answer:
Molecular docking : Use software (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB) targeting kinases or GPCRs .
Pharmacophore modeling : Align structural features (e.g., triazole, dimethoxyphenyl) with known bioactive scaffolds .
ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Case study : Similar triazolopyrimidines inhibit cyclin-dependent kinases (CDKs) via π-π stacking with ATP-binding pockets .
Advanced: How to design experiments for evaluating bioactivity?
Answer:
Experimental design :
In vitro assays :
- Enzyme inhibition : Dose-response curves (IC) against purified targets (e.g., kinases) .
- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3) .
Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls .
Replicates : Use randomized block designs with ≥4 replicates to ensure statistical power .
Advanced: How to analyze structure-activity relationships (SAR) for substituent variations?
Answer:
Systematic substitution : Synthesize analogs with modified groups (e.g., replacing methoxy with halogens or alkyl chains) .
Data analysis :
- QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .
- Heatmaps : Visualize IC trends across substituent classes .
Example : 2,4-Dimethoxy groups enhance kinase inhibition by stabilizing hydrophobic pocket interactions .
Advanced: What strategies mitigate low yields in large-scale synthesis?
Answer:
Catalyst optimization : Replace traditional bases with recyclable catalysts (e.g., immobilized KCO) .
Flow chemistry : Improve reaction homogeneity and reduce side products .
Process monitoring : Use HPLC tracking to identify bottlenecks (e.g., incomplete cyclization) .
Yield benchmarks : Pilot-scale reactions achieve ~60–70% yield with APTS catalysis .
Basic: What are the stability considerations for this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Hydrolysis risk : Avoid aqueous buffers at high pH (>8.0) due to pyrimidine ring susceptibility .
- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: How to validate contradictory bioactivity data across studies?
Answer:
Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions .
Meta-analysis : Pool data from multiple studies to identify outliers or dose-dependent trends .
Mechanistic follow-up : Confirm target engagement via Western blotting or CRISPR knockouts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
